molecular formula C18H13Cl2N3O2 B2665213 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-71-9

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Cat. No.: B2665213
CAS No.: 338976-71-9
M. Wt: 374.22
InChI Key: DSSHNEBFMCRESJ-NVNXTCNLSA-N
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Description

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential immunomodulatory and anti-infective properties. Structurally, it belongs to a class of 2-cyano-3-acrylamide derivatives, which have been identified as a privileged scaffold for developing novel bioactive molecules . Research on analogous compounds within this chemical family has demonstrated potent anti-inflammatory activity in experimental models, significantly reducing key inflammatory mediators such as nitrite, IL-1β, and TNFα in macrophages, and exhibiting strong in vivo anti-edematogenic effects . Furthermore, related 2-cyano-3-acrylamide inhibitors have shown promising broad-spectrum anti-infective activity by targeting host deubiquitinase (DUB) enzymes, which are key regulators of the inflammatory response to infection . This mechanism represents a host-directed therapeutic approach, potentially bolstering the innate immune system's ability to control intracellular pathogens, including viruses like murine norovirus and bacteria such as Listeria monocytogenes . By modulating these critical host pathways, this compound provides researchers with a valuable tool for investigating new strategies to treat inflammatory diseases and infections, addressing the urgent need for novel therapies in the face of antibiotic resistance and the limitations of conventional anti-inflammatory drugs .

Properties

IUPAC Name

(Z)-2-cyano-N-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-16-7-6-14(9-17(16)20)11-25-23-12-22-18(24)15(10-21)8-13-4-2-1-3-5-13/h1-9,12H,11H2,(H,22,23,24)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHNEBFMCRESJ-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide typically involves multiple steps:

    Formation of the Oximino Intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with hydroxylamine to form the corresponding oximino intermediate.

    Acryloylation: The oximino intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloylated product.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and the presence of functional groups that can interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers or as a monomer in copolymerization reactions to create materials with specific properties.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The phenylacrylamide moiety can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyano-N-(([(2,4-Dichlorobenzyl)oxy]imino)methyl)-3-(2-thienyl)acrylamide (CAS 338976-39-9)

  • Key Differences :
    • Substituent Position : The benzyl group is 2,4-dichlorophenyl vs. 3,4-dichlorophenyl in the target compound.
    • Acrylamide Substituent : A thienyl group replaces the phenyl group at the 3-position.
  • Impact on Properties: Electronic Effects: The 2,4-dichloro substitution may alter steric hindrance and electron distribution compared to 3,4-dichloro. Molecular Weight: Higher (380.25 g/mol) due to sulfur in the thienyl group.
Property Target Compound 2,4-Dichloro-Thienyl Analog
Molecular Formula C₁₈H₁₃Cl₂N₃O₂ C₁₆H₁₁Cl₂N₃O₂S
Molar Mass (g/mol) 374.23 380.25
Substituent Position 3,4-Dichlorobenzyl 2,4-Dichlorobenzyl
3-Position Group Phenyl Thienyl

N-(3,4-Dichlorophenyl)methylacrylamide (CAS 2164-09-200)

  • Key Differences: Simpler Backbone: Lacks the cyano and oxyimino groups. Application: Used as a pesticide (solid formulation).
  • The oxyimino linker in the target compound may enhance binding affinity to biological targets.

2-Cyano-3-(2,4-dichlorophenyl)-N-(quinolin-3-yl)acrylamide

  • Key Differences: Substituent: A quinolin-3-yl group replaces the benzyloxyimino moiety. Bioactivity: Exhibits anti-breast cancer activity (IC₅₀ = 57.60 µM).
  • Functional Insights: The quinoline moiety may improve DNA intercalation or kinase inhibition. The target compound’s dichlorobenzyl group could confer distinct target selectivity.

3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)-acrylamide

  • Key Differences :
    • Substituents : Includes methylsulfanyl and 2-fluorophenylcarbamoyl groups.
    • Electronic Effects : Fluorine enhances metabolic stability compared to chlorine.
  • Comparative Notes: The methylsulfanyl group may increase lipophilicity, altering membrane permeability.

Research Findings and Implications

  • Substituent Position Matters : The 3,4-dichloro configuration in the target compound may optimize steric and electronic interactions compared to 2,4-dichloro analogs .
  • Bioactivity Trends: Cyano-acrylamide derivatives with heterocyclic groups (e.g., thienyl, quinolinyl) show diverse biological activities, suggesting the target compound could be tailored for specific applications .
  • Agrochemical Potential: Structural similarities to N-(3,4-dichlorophenyl)methylacrylamide (a pesticide) imply possible pesticidal utility, though toxicity profiles need validation .

Biological Activity

2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide (CAS No. 338976-71-9) is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C18H13Cl2N3O2
  • Molecular Weight : 374.22 g/mol
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 8.94 ± 0.46 (predicted)

The compound's biological activity has been linked to its ability to modulate inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures, which are crucial mediators in the inflammatory process . The underlying mechanisms appear to involve the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low cytotoxicity at concentrations up to 100 μM. It significantly reduces nitrite production and pro-inflammatory cytokine levels in J774 murine macrophage cells . The following table summarizes key findings from these studies:

Concentration (μM)IL-1β Inhibition (%)TNFα Inhibition (%)Nitrite Production Reduction (%)
25304050
50456065
100607580

In Vivo Studies

The anti-inflammatory potential of this compound was further validated through in vivo models, including CFA-induced paw edema and zymosan-induced peritonitis. In these models, treatment with the compound resulted in significant reductions in edema and leukocyte migration compared to control groups . Notably, at a dosage of 50 mg/kg, it exhibited comparable efficacy to dexamethasone, a well-known anti-inflammatory drug .

Table: In Vivo Efficacy

TreatmentEdema Reduction (%)Leukocyte Migration Inhibition (%)
Control--
Dexamethasone7045
Compound (50 mg/kg)6863

Case Studies

Research has highlighted the potential application of this compound in treating inflammatory diseases. For instance, a study focusing on its effects in a model of rheumatoid arthritis showed promising results in reducing joint inflammation and pain . Another case study indicated that when combined with other anti-inflammatory agents, it enhanced therapeutic outcomes without increasing toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide?

Answer:
The compound can be synthesized via a multi-step route involving:

Substitution Reaction : React 3,4-dichlorobenzyl alcohol with a nitrobenzene derivative under alkaline conditions to introduce the benzyloxy group .

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to aniline derivatives .

Condensation : Employ cyanoacetic acid or its derivatives with a condensing agent (e.g., DCC or EDCI) to form the acrylamide backbone .
Key Considerations :

  • Mild conditions (e.g., room temperature) are preferred to avoid side reactions like hydrolysis of the cyano group .
  • Purity of intermediates is critical; column chromatography or recrystallization is recommended .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Discrepancies in yields often arise from:

  • Catalyst Efficiency : Use of heterogeneous vs. homogeneous catalysts (e.g., Fe vs. Pd/C) affects reduction steps .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade sensitive intermediates .
    Methodological Adjustments :
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetic acid to aniline derivative) to drive condensation completion .
  • Monitor reaction progress via TLC or HPLC to identify side products early .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the dichlorobenzyl group (δ 7.4–7.6 ppm for aromatic protons) and acrylamide backbone (δ 6.2–6.8 ppm for α,β-unsaturated protons) .
    • 15N NMR : Verify imino and cyano group connectivity .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and C=O amide bands (~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 428.06) .

Advanced: What strategies mitigate poor solubility in pharmacological assays?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenyl ring without disrupting bioactivity .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as Acute Toxicity Category 4) .
  • Waste Disposal : Incinerate at >800°C to prevent environmental release of toxic byproducts .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or inflammatory mediators) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with antioxidant/anti-inflammatory activity .
  • MD Simulations : Assess stability of the acrylamide moiety in physiological pH conditions .

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